2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione

System suitability HPLC method validation USP monograph compliance

ANDA filing for generic diclazuril demands USP system suitability with a resolution of NLT 1.9 specifically between diclazuril and the ketone impurity peak-no other impurity pair meets this mandatory specification. This EP/USP reference standard solves the critical compliance gap: - Tightest individual acceptance criterion: ≤0.10% (vs. ≤0.50% for all other specified impurities) - Lowest relative response factor (RRF 0.52 at 230 nm) among all listed impurities, requiring an RRF correction factor of 1.92 for accurate quantification - Supplied with full COA, HPLC purity ≥95%, and traceability to EP/USP pharmacopoeial standards

Molecular Formula C16H8Cl3N3O3
Molecular Weight 396.6 g/mol
CAS No. 133648-81-4
Cat. No. B032020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
CAS133648-81-4
SynonymsDescyano Diclazuril Ketone; 
Molecular FormulaC16H8Cl3N3O3
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl
InChIInChI=1S/C16H8Cl3N3O3/c17-9-3-1-8(2-4-9)15(24)14-11(18)5-10(6-12(14)19)22-16(25)21-13(23)7-20-22/h1-7H,(H,21,23,25)
InChIKeyWWMSVMFCIRAZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclazuril EP Impurity D – Reference Standard Overview


2-[3,5-Dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione (CAS 133648-81-4), also known as Diclazuril EP Impurity D, Descyano Diclazuril Ketone, or Diclazuril Ketone Impurity (USP), is a synthetic triazine-derived impurity reference standard belonging to the benzeneacetonitrile class of veterinary anticoccidials [1]. With molecular formula C₁₆H₈Cl₃N₃O₃ and molecular weight 396.6 g/mol, it is structurally distinguished by a 4-chlorobenzoyl ketone moiety at the central phenyl ring instead of the cyanomethyl group found in the parent drug diclazuril (CAS 101831-37-2) [2]. This compound is an officially designated pharmacopoeial impurity in both the European Pharmacopoeia (EP Monograph 1718) and the United States Pharmacopeia (USP), and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality controlled (QC) applications [1].

Why This Impurity Cannot Be Substituted


Substitution of CAS 133648-81-4 by any other diclazuril-related impurity is analytically and regulatorily impossible for three verifiable reasons. First, the USP system suitability test mandates a chromatographic resolution of NLT 1.9 specifically between diclazuril and the diclazuril ketone peak—no other impurity pair carries this mandatory resolution specification [1]. Second, this impurity bears the tightest individual acceptance criterion across all diclazuril-related substances at ≤0.10% (vs ≤0.50% for all other specified impurities), reflecting its unique toxicological or stability significance that demands independent quantification [2][3]. Third, its relative response factor (RRF) of 0.52 is the lowest among all listed impurities, meaning that methods calibrated with other impurities will systematically underestimate or fail to quantify this compound unless the correct, impurity-specific RRF is applied [2]. These three orthogonal differentiation points make generic substitution analytically invalid and regulatorily non-compliant.

Quantitative Differentiation Evidence


USP System Suitability Resolution Requirement

Both the USP and EP monographs for diclazuril specify a system suitability resolution requirement of NLT 1.9 between the diclazuril parent peak and the diclazuril ketone peak (Impurity D) [1]. No other impurity pair in the diclazuril monograph carries a specific resolution mandate. This requirement exists because the diclazuril ketone elutes with a relative retention time (RRT) of 1.03—the closest-eluting impurity to the diclazuril parent peak (RRT 1.00)—making baseline separation inherently challenging and analytically critical [1][2].

System suitability HPLC method validation USP monograph compliance

Tightest Individual Impurity Acceptance Criterion

Under the USP monograph, the ketone impurity (Impurity D) bears an individual acceptance criterion of NMT 0.10%, making it 5-fold more stringently controlled than every other specified impurity in the monograph [1]. Specifically: 6-Carboxylic acid (Impurity A): NMT 0.50%; 6-Carboxamide (Impurity C): NMT 0.50%; 4-Amino derivative: NMT 0.50%; Des-cyano derivative (Impurity F): NMT 0.50%; Trichlorodiphenyl acetonitrile (Impurity H): NMT 0.50% [1]. The EU regulatory framework independently corroborates this with a limit of ≤0.1% for the degradation compound R064318 (Impurity D), while all other related impurities remain at ≤0.5% individually [2][3].

Impurity profiling Acceptance criteria Quality control specification

Lowest Relative Response Factor Differentiation

The USP Impurity Table 1 assigns the ketone impurity a relative response factor (RRF) of 0.52 at 230 nm—the lowest among all listed diclazuril impurities [1]. Comparator RRF values are: 6-Carboxylic acid = 0.85, 6-Carboxamide = 0.92, 4-Amino derivative = 0.81, Des-cyano derivative = 1.1, Trichlorodiphenyl acetonitrile = 0.71 [1]. An RRF below 1.0 indicates that the ketone impurity has intrinsically lower UV absorbance at the detection wavelength relative to the diclazuril parent, meaning that area-normalization methods will underestimate its actual concentration by nearly half unless corrected by the factor 1/0.52 = 1.92 [1].

Relative response factor HPLC quantification Detector response

Structural vs Chromatographic Differentiation from Closest Analog

The ketone impurity (CAS 133648-81-4) and the des-cyano impurity (Impurity F, CAS 133648-80-3) are the two most closely related des-cyano analogs of diclazuril, yet they are chromatographically and structurally distinct. The ketone impurity contains a 4-chlorobenzoyl carbonyl group (C=O) at the benzylic position with molecular formula C₁₆H₈Cl₃N₃O₃ and MW 396.6, whereas the des-cyano derivative contains a 4-chlorobenzyl methylene group (CH₂) with molecular formula C₁₆H₁₀Cl₃N₃O₂ and MW 382.6 [1][2]. Under USP conditions, the ketone elutes at RRT 1.03 while the des-cyano derivative elutes at RRT 1.16, yielding a ΔRRT of 0.13—sufficient for identification but requiring their individual reference standards for unambiguous peak assignment [1].

Structure-retention relationship Degradation product identification Chromatographic selectivity

Regulatory Designation as Primary Degradation Product

Impurity D is codified as degradation compound R064318 in multiple EU Commission Implementing Regulations governing diclazuril as a feed additive. Regulation (EU) 2015/1417 for rabbits and Regulation (EU) No 667/2013 for chickens both specify that R064318 must be controlled at ≤0.1%, while all other related impurities (T001434, R066891, R068610, R070156, R070016) are limited to ≤0.5% individually [1][2]. The compound is specifically classified as a degradation product rather than a process impurity, indicating that it arises from hydrolytic/oxidative degradation of the cyano group in diclazuril [3]. This designation makes it uniquely relevant for forced degradation studies and stability-indicating method validation.

Degradation product control Feed additive regulation R064318 limit

Priority Procurement Scenarios


ANDA/505(b)(2) Filing for System Suitability

Any abbreviated new drug application (ANDA) for generic diclazuril must demonstrate USP-compliant system suitability, which explicitly requires a resolution of NLT 1.9 between diclazuril and the diclazuril ketone peak [1]. The ketone impurity reference standard (CAS 133648-81-4) is non-substitutable for this purpose because no other impurity pair bears this mandatory resolution specification [1]. Additionally, the ketone impurity must be quantified at the most stringent individual limit of ≤0.10% (5-fold lower than other specified impurities), making its certified reference standard essential for accurate related substances determination in the API and finished product [2]. Regulatory submissions without this reference standard risk deficiency findings on both system suitability and impurity control.

Stability-Indicating Method Development and Forced Degradation

The ketone impurity is the primary hydrolytic/oxidative degradation product of diclazuril (codified as R064318 in EU regulations), with a control limit of ≤0.1% that is independent of and stricter than all other related impurities [1]. Its low RRF of 0.52 at 230 nm means that a validated stability-indicating method must include an RRF correction factor of 1.92 to avoid systematic underquantification of this degradation product [2]. Forced degradation studies (acid, base, oxidative, photolytic, thermal) require the authentic Impurity D standard to establish peak identity and to demonstrate that the method can separate it from the parent diclazuril (RRT 1.00 vs 1.03) and from the des-cyano impurity (RRT 1.16)—a close-eluting pair that shares the triazine-3,5-dione core [3]. Without the Impurity D standard, degradation product identification in stress studies is ambiguous.

Quality Control Batch Release Testing

Routine QC batch release under USP specifications requires quantification of the ketone impurity against its certified reference standard with the impurity-specific RRF of 0.52 applied [1]. Total impurities are controlled at NMT 1.5%, but the ketone impurity alone accounts for the most critical individual limit (NMT 0.10%)—a threshold that is 5-fold tighter than all other specified impurities (NMT 0.50%) [1]. Use of an unqualified surrogate (e.g., a different diclazuril impurity or the parent API as external standard) will yield inaccurate results because the ketone's RRF of 0.52 differs from the parent (RRF 1.00) by nearly 2-fold [1]. Procurement of the authentic, fully characterized Impurity D standard (with COA, HPLC purity ≥98%, and traceability to EP/USP pharmacopoeial standards) is therefore a prerequisite for compliant batch release [4].

Metabolite and Residue Identification in Food Safety

In residue depletion studies for diclazuril in food-producing animals (poultry, rabbits, lambs), the ketone impurity represents a potential marker residue that must be distinguished from the parent drug and from other metabolites [1]. LC-MS/MS methods used for official control under Commission Regulation (EC) No 152/2009 require reference standards to verify precursor ion and diagnostic product ion transitions [2]. The ketone impurity (exact mass 394.9631 Da) and the des-cyano metabolite (exact mass 380.9728 Da) differ by 14.0 Da, requiring high-resolution MS or individual reference standards for unambiguous identification in tissue matrices [3]. Procurement of the Impurity D standard enables laboratories to establish retention time, MRM transitions, and ion ratios for this specific degradation compound, ensuring compliance with EU residue monitoring programs.

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